Sucrose, 6-stearate
Description
Properties
CAS No. |
13039-42-4 |
|---|---|
Molecular Formula |
C30H56O12 |
Molecular Weight |
608.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-19-22-24(34)26(36)27(37)29(40-22)42-30(20-32)28(38)25(35)21(18-31)41-30/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |
InChI Key |
UGBSRHSKMQBSIS-UTGHZIEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Sucrose, 6 Stearate
Chemical Esterification Pathways
Chemical esterification for synthesizing Sucrose (B13894), 6-stearate can be broadly divided into direct esterification and transesterification processes.
Direct Esterification Approaches
Direct esterification involves the reaction of sucrose with stearic acid. This approach is challenged by the differing polarities of the reactants, often necessitating specific solvents and conditions to achieve a homogenous reaction mixture. researchgate.net
To overcome the solubility issues between the hydrophilic sucrose and hydrophobic stearic acid, high-boiling aprotic dipolar solvents are frequently employed. researchgate.netysu.am N-methylpyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) are notable examples of solvents that can dissolve both sucrose and fatty acids upon heating, thereby creating a homogeneous reaction environment. researchgate.netysu.am
One documented method involves dissolving sucrose and stearic acid in NMP. ysu.am The reaction is conducted under reduced pressure (e.g., 4 mm Hg) to facilitate the removal of water, a byproduct of the esterification reaction. ysu.am This removal is crucial as the presence of water can lead to the hydrolysis of the newly formed ester. oup.com
Here is an interactive data table summarizing the impact of molar ratios on the synthesis of sucrose stearate (B1226849) in NMP at 170°C:
| Sucrose:Stearic Acid Molar Ratio | Reaction Time (hours) | Stearic Acid Conversion (%) | Predominant Product |
| 1:4 | 12 | 96 | Not Specified |
| 1:6 | 18 | 98 | Not Specified |
| 1:8 | Not Specified | Not Specified | Not Specified |
Note: The table is based on data from a study by Yerevan State University, which focused on achieving high conversion rates. ysu.am
While some direct esterification methods proceed without a catalyst, the use of catalysts can significantly influence reaction rates and efficiency. ysu.am Both acid and base catalysts are employed in chemical esterification. Ionic liquids, such as those based on pyridinium (B92312) or imidazolium, have been explored as they can act as both solvents and catalysts, potentially accelerating the reaction by stabilizing transition states.
In many industrial processes for sucrose esters in general, alkaline catalysts are common. google.com However, for direct esterification of sucrose with a fatty acid, acidic conditions are often implied, though this can risk the cleavage of sucrose's glycosidic bond. sci-hub.se The choice of catalyst is critical to balance reaction speed with the prevention of unwanted side reactions.
Temperature is a critical parameter in the direct esterification of sucrose. Higher temperatures increase the solubility of sucrose and accelerate the reaction rate. ysu.am For instance, studies have shown that at 170°C in NMP, the reaction between sucrose and stearic acid (1:6 molar ratio) is nearly complete within 18 hours, achieving a 98% conversion of the acid. ysu.amresearchgate.net At 130°C, the reaction rate is considerably slower. ysu.amresearchgate.net However, temperatures exceeding 140-170°C can lead to the caramelization and decomposition of sucrose, resulting in an undesirable dark-colored product. ysu.amsci-hub.se
Pressure is primarily controlled to facilitate the removal of water produced during the reaction, thereby driving the equilibrium towards the formation of the ester. ysu.am Conducting the reaction under reduced pressure helps in the continuous removal of water vapor. ysu.am
The following table illustrates the effect of temperature on the synthesis of sucrose stearate:
| Temperature (°C) | Reaction Time (hours) for ~94% Ester Yield (1:6 Sucrose:Stearic Acid) |
| 130 | > 18 |
| 150 | ~18 |
| 170 | < 18 |
This data is derived from graphical representations of the temperature dependence of the reaction. ysu.amresearchgate.net
Transesterification Processes
Transesterification is a widely used industrial method for producing sucrose esters, including Sucrose, 6-stearate. This process typically involves reacting sucrose with a fatty acid ester, such as a methyl or glyceryl ester, in the presence of a basic catalyst. google.com
Fatty acid methyl esters, like methyl stearate, are common acyl donors in the transesterification synthesis of sucrose esters. ekb.egresearchgate.net This method can be performed with or without a solvent.
In solvent-based systems, dimethylformamide (DMF) is a traditionally used solvent, with the reaction often carried out at around 90°C with a basic catalyst like potassium carbonate. google.com A key aspect of this process is the removal of the methanol (B129727) byproduct to shift the reaction equilibrium towards the product side. google.com
Solvent-free transesterification is an attractive alternative due to environmental and cost considerations. ekb.eg In this approach, a mixture of sucrose and methyl stearate is heated in the presence of a basic catalyst. ekb.eg Research has shown that catalysts such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are effective for this solvent-free synthesis. ekb.egresearchgate.net One study found that using K₂CO₃ as a catalyst with methyl stearate yielded sucrose esters with favorable properties. researchgate.net The reaction temperature for solvent-free methods is typically in the range of 110°C to 140°C. google.com
Below is a data table comparing catalysts in the solvent-free transesterification of sucrose with methyl stearate:
| Catalyst | Molar Ratio (Sucrose:Methyl Stearate) | Temperature (°C) | Observations |
| K₂CO₃ | 1:1 | Not Specified | Effective in producing sucrose stearate. ekb.eg |
| Na₂CO₃ | 1:1 | Not Specified | Also effective, but K₂CO₃ tended to give better performance in one study. ekb.egresearchgate.net |
| Al₂O₃ | 1:1 | Not Specified | Tested as a potential catalyst. ekb.eg |
| K₂HPO₄ | 1:1 | Not Specified | Tested as a potential catalyst. ekb.eg |
This table is based on research exploring various basic compounds for their catalytic effect in solvent-free sucroester production. ekb.eg
Vinyl Ester Transesterification Pathways
The transesterification of sucrose with vinyl stearate is a significant pathway for synthesizing sucrose stearate, particularly for producing monoesters. This method often utilizes dimethyl sulfoxide (DMSO) as a solvent. In a typical process, sucrose is dissolved in DMSO, and an alkaline catalyst like sodium carbonate is added. fao.org The reaction with vinyl stearate can proceed at relatively mild temperatures, such as 50°C, and can be completed within minutes.
A key advantage of using vinyl esters is that the byproduct, vinyl alcohol, tautomerizes to acetaldehyde. dss.go.th This volatile compound can be removed from the reaction mixture, which helps to drive the reaction equilibrium towards the formation of the sucrose ester product. dss.go.thgoogle.com This process can yield products with a high monoester content, often exceeding 90%, after purification steps such as liquid-liquid extraction and ultrafiltration. google.com
Research has shown that variables such as the molar ratio of reactants and reaction conditions can be optimized. For instance, using a 4:1 molar ratio of sucrose to vinyl ester at 40°C and atmospheric pressure has resulted in yields higher than 85%. dss.go.th The purification process is crucial to remove residual solvents like DMSO and unreacted starting materials to meet purity standards. google.com
Alkaline Catalysis in Transesterification
Alkaline catalysts are fundamental in the transesterification synthesis of sucrose stearate from fatty acid esters. Potassium carbonate (K2CO3) is a widely used heterogeneous alkaline catalyst for this reaction. researchgate.net The process often involves reacting sucrose with a fatty acid methyl ester, such as methyl stearate. researchgate.net
The synthesis is typically carried out under anhydrous conditions, as the presence of water can negatively impact the reaction. researchgate.netgoogle.com The reaction temperature is a critical parameter; while higher temperatures can increase the solubility of sucrose, temperatures exceeding 140°C may lead to sucrose degradation. researchgate.net Solvent-free systems are also employed, where the reaction occurs in a molten mixture of the reactants. researchgate.netwikipedia.org
The catalyst concentration also plays a role in the reaction's efficiency. Studies have shown that optimizing the catalyst loading can maximize the yield of sucrose monoesters. researchgate.net For example, a specific molar equivalent of potassium ions relative to sucrose was found to produce the highest monoester content. researchgate.net The mechanism is thought to involve the formation of a potassium sucrate intermediate, which then reacts with the fatty acid ester. aiche.org
Table 1: Comparison of Transesterification Conditions for Sucrose Stearate Synthesis
| Acyl Donor | Catalyst | Solvent | Temperature (°C) | Key Findings |
| Vinyl Stearate | Sodium Carbonate | DMSO | 50 | High purity monoesters (>90%) achieved. |
| Vinyl Stearate | Disodium Hydrogen Phosphate | DMSO | 40 | Yields >85% with a 4:1 sucrose/vinyl ester ratio. dss.go.th |
| Methyl Stearate | Potassium Carbonate | Solvent-free | 40-45 | Anhydrous conditions are essential for reproducibility. researchgate.net |
| Methyl Stearate | Potassium Carbonate | Solvent-free | 135 | Milling of reactants improves yield and reaction rate. researchgate.net |
| Triglycerides | Basic Catalyst | Solvent-free | 110-140 | Reaction proceeds at atmospheric pressure without solvent. google.com |
Advanced Chemical Strategies
Mitsunobu-Type Reactions for Regioselectivity
The Mitsunobu reaction offers a highly regioselective method for the synthesis of 6-O-sucrose esters. This reaction involves the use of triphenylphosphine (B44618) (TPP) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), to facilitate the esterification of an alcohol with a carboxylic acid. sci-hub.setcichemicals.com A significant advantage of this method is its ability to achieve high regioselectivity for the primary 6-hydroxyl group of the unprotected sucrose molecule, leading to the formation of sucrose-6-ester with complete Walden inversion of the stereocenter. tcichemicals.comnih.gov
This approach avoids the need for protection and deprotection steps, which are often required in other chemical syntheses. nih.gov Researchers have successfully synthesized a library of 6-O-sucrose monoesters using a modified Mitsunobu reaction, demonstrating its versatility. nih.gov Although the reaction can produce by-products like phosphine (B1218219) oxide and a hydrazinedicarboxylate, which can complicate purification, the high regioselectivity makes it an attractive strategy. tcichemicals.comnih.gov The reaction conditions can be optimized to improve yields, and the resulting products can be purified using techniques like flash column chromatography. nih.gov
Use of Fatty Acyl Chlorides
The direct esterification of sucrose using fatty acyl chlorides, such as stearoyl chloride, is another synthetic route. Historically, this method was performed using pyridine (B92270) as a solvent. wikipedia.org However, due to the toxicity of pyridine and the formation of dark-colored products requiring extensive purification, this approach has been less favorable for commercial applications, especially in the food industry. wikipedia.orgekb.eg
The reaction involves the direct acylation of sucrose's hydroxyl groups. While it can be used to produce sucrose esters, controlling the regioselectivity and the degree of esterification can be challenging, often resulting in a mixture of mono-, di-, and triesters. dss.go.th Modern research has explored alternative methods to avoid the issues associated with traditional acyl chloride chemistry. sci-hub.se
Enzymatic Synthesis Approaches
Biocatalyst Utilization and Specificity
Enzymatic synthesis of sucrose stearate using lipases as biocatalysts presents a green and highly selective alternative to chemical methods. researchgate.netnih.gov Lipases, which are hydrolases, can catalyze esterification and transesterification reactions in non-aqueous or low-water environments. nih.govui.ac.id This approach offers several advantages, including milder reaction conditions, high regioselectivity, and reduced by-product formation. researchgate.nete3s-conferences.org
Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) is a commonly used and effective biocatalyst for this transformation. e3s-conferences.orgmdpi.com It can catalyze the acylation of sucrose with fatty acids or their esters. The specificity of the lipase often directs the acylation to the primary hydroxyl groups of sucrose, particularly the 6-position, leading to a high yield of sucrose-6-monoesters. researchgate.net
The reaction medium is a critical factor. Organic solvents like 2-methyl-2-butanol (B152257) or solvent-free systems can be employed. mdpi.comresearchgate.net In solvent-free systems, the reaction occurs between molten fatty acid and solid sucrose, which can be challenging due to the poor miscibility of the reactants. mdpi.com To overcome this, techniques like high-pressure homogenization can be used to create stable suspensions of sucrose particles in the liquid fatty acid. mdpi.com Water activity must be carefully controlled, as water is a product of esterification and can shift the equilibrium away from product formation. nih.govmdpi.com
Table 2: Research Findings on Enzymatic Synthesis of Sucrose Esters
| Lipase Source | Acyl Donor | Reaction System | Key Findings |
| Candida antarctica | CPKO-based methyl ester | n-hexane | Yield of 90.45% achieved in 10 hours. e3s-conferences.org |
| Rhizomucor miehei followed by Candida antarctica B | Oleic acid | Solvent-free | High ester content (89%) achieved by controlling water activity. mdpi.com |
| Candida rugosa | Fatty acids from coconut and palm oil | n-hexane | Optimum temperature for esterification was 30°C. ui.ac.id |
| Immobilized Candida and Mucor miehei | Stearic acid | tert-Butyl alcohol | Yields of 10-24% for fructose (B13574) and glucose esters. researchgate.net |
| Lipozyme TLIM | Vinyl stearate | IL/2M2B bisolvent | Conversion increased with the chain length of the vinyl ester, reaching 99.6% for vinyl stearate. mdpi.com |
Lipase-Catalyzed Esterification
Lipase-catalyzed esterification involves the reaction of sucrose with stearic acid or its derivatives, such as vinyl stearate or methyl stearate, in the presence of a lipase. nih.govekb.eg This method is advantageous as it often leads to a narrower product profile, favoring the formation of monoesters. researchgate.net
Several lipases have been investigated for their efficacy in synthesizing sucrose esters. Notably, lipases from Candida antarctica and Thermomyces lanuginosus have been extensively studied. researchgate.netsci-hub.se
Candida antarctica : Immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, is a widely used biocatalyst for the synthesis of sugar esters. nih.govsci-hub.senih.gov It is known for its high activity and stability. nih.gov Studies have shown that CALB can effectively catalyze the esterification of sucrose with stearic acid derivatives. nih.gov For instance, in a solvent-free system, Candida antarctica lipase has been used to synthesize sucrose esters from sucrose and methyl esters derived from crude palm kernel oil at 30°C. e3s-conferences.org Another study demonstrated the use of immobilized Candida antarctica lipase B for the synthesis of sugar esters from sugars and fatty acids in a deep eutectic solvent system. frontiersin.org
Thermomyces lanuginosus : The lipase from Thermomyces lanuginosus (formerly Humicola lanuginosa), often immobilized as Lipozyme TL IM, is another effective biocatalyst for sucrose ester synthesis. nih.govsci-hub.se Research indicates that this lipase can selectively catalyze the acylation of sucrose. nih.gov Ferrer et al. (2005) reported that the lipase from T. lanuginosus selectively catalyzes the synthesis of 6-O-acylsucrose. researchgate.net
The choice of lipase can significantly influence the product distribution. For example, while T. lanuginosus lipase often yields a mixture of mono- and diesters, CALB has been reported to preferentially form the C6 monoester. researchgate.net
Regioselective Enzymatic Acylation of Sucrose Hydroxyls
Sucrose possesses eight hydroxyl groups with varying reactivity, making regioselective acylation a significant challenge in chemical synthesis. nih.gov Enzymatic catalysis, however, offers a high degree of regioselectivity, primarily targeting the primary hydroxyl groups of the sucrose molecule. sci-hub.se
The primary hydroxyl groups at the C6, C1', and C6' positions of sucrose are the most reactive sites for enzymatic acylation. sci-hub.se Lipases, in particular, exhibit a strong preference for the primary hydroxyl groups. csic.es
Acylation at the 6-OH position: Lipases from Pseudomonas sp., Mucor miehei, and Thermomyces lanuginosus are regiospecific for the 6-OH group of the glucose moiety in sucrose. csic.es This selectivity allows for the targeted synthesis of this compound. The lipase from T. lanuginosus has been shown to be notably selective for the 6-OH group in the acylation of sucrose. csic.es
Influence of Reaction Conditions: The regioselectivity of enzymatic acylation can be influenced by various factors, including the choice of solvent and the acyl donor. For instance, increasingly hydrophobic solvents and longer chain length vinyl esters can affect the preference for acylation at different hydroxyl positions when using certain enzymes like subtilisins. nih.gov
Reaction Optimization and Green Chemistry Principles
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis while adhering to the principles of green chemistry. Key areas of focus include the use of environmentally benign solvent systems and the fine-tuning of reaction parameters.
Solvent-Free Systems and Bisolvent Systems
Traditional synthesis of sucrose esters often employs toxic and non-volatile organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). e3s-conferences.orgfrontiersin.org To create more environmentally friendly processes, research has shifted towards solvent-free systems and alternative solvent mixtures.
Solvent-Free Systems: Performing the enzymatic esterification in a solvent-free environment is a key principle of green chemistry. This approach minimizes waste and simplifies downstream processing. e3s-conferences.org Successful synthesis of sucrose esters has been achieved in solvent-free systems using immobilized lipases. mdpi.com For example, a study reported the synthesis of sucrose esters with a 90.45% yield in a solvent-free system using Candida antarctica lipase. e3s-conferences.org Another approach involves reacting solid sucrose with a fatty acid derivative in the absence of a solvent, though this can sometimes lead to higher degrees of substitution. assemblingsugars.fr The use of a divalent metal fatty acid alkanoate, such as magnesium stearate, can help to form a homogeneous melted paste at elevated temperatures, facilitating the reaction and favoring the formation of monoesters. assemblingsugars.fr
Bisolvent Systems: To overcome the challenge of the poor mutual solubility of hydrophilic sucrose and hydrophobic stearic acid, bisolvent systems have been developed. These systems typically consist of a mixture of a polar solvent that can dissolve sucrose and a less polar solvent compatible with the enzyme. core.ac.uk A common example is a mixture of 2-methyl-2-butanol and DMSO. core.ac.uk The use of a two-solvent system based on tetrabutylammonium (B224687) acetate (B1210297) and 2-methyl-butanol has also been shown to allow for high glucose solubility and a lower viscosity medium. frontiersin.org
Deep Eutectic Solvents (DES) in Enzymatic Synthesis
Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for biocatalytic processes. frontiersin.orgfrontiersin.org DESs are mixtures of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen-bond donor (such as urea, glycerol, or even a sugar itself). frontiersin.orgmdpi.com They are attractive due to their low cost, low volatility, high thermal stability, and biodegradability. mdpi.com
DESs can act as both the solvent and, in some cases, the substrate for the enzymatic synthesis of sugar esters. frontiersin.org This dual role can simplify the reaction system. Studies have shown that various sugars can form DESs with choline chloride, and these systems can be used for enzymatic sugar ester production. frontiersin.org The use of DESs provides a green alternative to conventional organic solvents, and successful synthesis of sugar esters has been demonstrated using immobilized Candida antarctica lipase B in these systems. frontiersin.org However, the efficiency of enzymatic reactions in DESs can be influenced by the specific DES components and the substrates used. For instance, while glucose-based ester synthesis can be efficient, challenges have been reported with disaccharides like lactose (B1674315) in certain DES systems. researchgate.net
Influence of Reaction Time and Enzyme Loading
The efficiency and yield of the enzymatic synthesis of this compound are significantly impacted by reaction parameters such as reaction time and enzyme loading.
Reaction Time: The conversion of substrates to sucrose stearate generally increases with reaction time until an optimal point is reached. e3s-conferences.org In one study, the optimal synthesis of sucrose ester was achieved at a reaction time of 10 hours, resulting in a 90.45% yield. e3s-conferences.orgresearchgate.net Another study on the chemical esterification of sucrose with stearic acid at 170°C showed that the reaction was practically completed in 18 hours. ysu.am
Enzyme Loading: The amount of enzyme used, or enzyme loading, is another critical factor. Increasing the enzyme ratio generally leads to an increase in the yield of sucrose ester, up to a certain point. e3s-conferences.org One investigation found that the optimal enzyme ratio of Candida antarctica lipase was 0.4% (w/w), and increasing it to 0.5% (w/w) led to a decrease in substrate conversion. e3s-conferences.orgresearchgate.net This decrease could be due to mass transfer limitations or enzyme aggregation at higher concentrations.
Interactive Data Table: Effect of Reaction Time and Enzyme Loading on Sucrose Ester Yield
| Reaction Time (hours) | Enzyme Loading (% w/w) | Sucrose Ester Yield (%) |
| 2 | 0.1 | - |
| 4 | 0.2 | - |
| 6 | 0.3 | - |
| 8 | 0.4 | - |
| 10 | 0.4 | 90.45 e3s-conferences.orgresearchgate.net |
| 10 | 0.5 | <90.45 e3s-conferences.orgresearchgate.net |
| 18 | N/A (Chemical) | 94 (Total Esters) ysu.am |
Regioselectivity and Isomer Control in Sucrose Stearate Synthesis
Controlling the position of esterification on the sucrose molecule, known as regioselectivity, is paramount for producing this compound with desired properties. The challenge lies in the presence of eight hydroxyl groups with different reactivities on the sucrose molecule. nih.gov
Enzymatic synthesis offers a significant advantage over chemical methods in achieving high regioselectivity. core.ac.uk Lipases, the most commonly used enzymes, generally show a preference for acylating the primary hydroxyl groups of sugars. sci-hub.se In sucrose, the order of chemical reactivity of the hydroxyl groups is generally 6-OH ≥ 6'-OH > 1'-OH > secondary-OHs. csic.es
Enzyme-Specific Regioselectivity: Different enzymes exhibit distinct regioselectivities. Lipases from Thermomyces lanuginosus have been shown to be regiospecific for the 6-OH group on the glucose moiety of sucrose, making them suitable for the synthesis of this compound. researchgate.netcsic.es In contrast, Candida antarctica lipase B (Novozym 435) can produce a mixture of 6- and 6'-monoesters. core.ac.uk Some proteases, like subtilisins, preferentially acylate the 1'-hydroxyl of sucrose. csic.esnih.gov
Isomer Control through Reaction Conditions: While the enzyme is the primary determinant of regioselectivity, reaction conditions can also play a role in isomer control. The choice of solvent can influence the enzyme's conformation and, consequently, its active site accessibility for different hydroxyl groups. For example, in the acylation of sucrose by subtilisin, more hydrophobic solvents can shift the regioselectivity from the 1'-position towards the 6-position. nih.gov Furthermore, O-acyl migration can occur under certain conditions, potentially leading to the formation of the thermodynamically more stable 6-O-acylsucrose from other isomers. sci-hub.se
Interactive Data Table: Regioselectivity of Different Enzymes in Sucrose Acylation
| Enzyme | Primary Acylation Position(s) | Reference(s) |
| Thermomyces lanuginosus lipase | 6-OH | researchgate.netcsic.es |
| Candida antarctica lipase B | 6-OH and 6'-OH | core.ac.uk |
| Pseudomonas sp. lipase | 6-OH | csic.es |
| Mucor miehei lipase | 6-OH | csic.es |
| Subtilisin | 1'-OH | csic.esnih.gov |
Mechanisms of Preferential 6-O-Esterification
The ability to selectively acylate the hydroxyl group at the C-6 position of the glucose moiety in sucrose is governed by a combination of steric, electronic, and kinetic factors. The sucrose molecule contains three primary hydroxyl groups (at positions 6, 1', and 6') and five secondary hydroxyl groups. Primary hydroxyls are generally more reactive than secondary ones due to being less sterically hindered.
Chemical acylation methods typically show a reactivity preference in the order of 6-OH ≥ 6′-OH > 1′-. sci-hub.se The higher reactivity of the 6-OH and 6'-OH positions is attributed to their greater accessibility compared to the more crowded secondary hydroxyls and the 1'-OH on the fructose unit. This preferential reaction at the most accessible site is an example of kinetic control , where the product that forms the fastest is the dominant one. libretexts.orglibretexts.org The reaction pathway leading to the 6-O-ester has a lower activation energy barrier compared to pathways involving the more hindered secondary hydroxyls. dalalinstitute.com
Specific catalysts can be employed to enhance this selectivity. For instance, organotin-mediated acylation, utilizing a distannoxane diester catalyst, has been developed to specifically direct the esterification to the 6-position. googleapis.com In enzymatic synthesis, the choice of enzyme is critical for controlling regioselectivity. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are widely used and show a strong preference for acylating the primary hydroxyl groups, particularly the 6-OH position. researchgate.netmdpi.com In contrast, other enzymes like subtilisin may preferentially acylate the 1'-hydroxyl, demonstrating that the catalyst's three-dimensional structure is a key determinant of the reaction's outcome. nih.gov
Table 1: Factors Influencing Regioselectivity in Sucrose Esterification
| Factor | Influence on 6-O-Esterification | Mechanism | References |
|---|---|---|---|
| Steric Hindrance | Favors reaction at primary hydroxyls (6, 6', 1') over secondary ones. The 6-OH is among the most accessible sites. | Lower steric crowding around the primary -CH₂OH group reduces the activation energy for acylating agent attack. | sci-hub.senih.gov |
| Kinetic vs. Thermodynamic Control | Preferential 6-O-esterification is typically a kinetically controlled process, as it is the fastest-forming product. | The reaction pathway to the 6-O-ester has the lowest activation energy, leading to a higher reaction rate. | libretexts.orglibretexts.org |
| Catalyst Type | The choice of catalyst dictates the site of esterification. | Chemical: Organotin catalysts selectively activate the 6-OH group. Enzymatic: Lipases (e.g., Novozym 435) have an active site geometry that preferentially binds the sucrose molecule for acylation at the 6-position. | googleapis.comresearchgate.netmdpi.com |
| Solvent | The reaction medium can influence the conformation of sucrose and the enzyme, thereby affecting which hydroxyl group is most available for reaction. | Hydrophobic solvents can alter the solvation of the sucrose molecule, potentially exposing or burying certain hydroxyl groups within an enzyme's active site. | sci-hub.senih.gov |
Isomerization Phenomena (e.g., 3-O to 6-O Migration)
Even when initial esterification is achieved, the resulting sucrose monoester can undergo acyl migration, where the fatty acyl group moves from one hydroxyl position to another. This isomerization is a significant phenomenon in sucrose ester chemistry and can lead to a mixture of products, complicating purification. A notable example is the migration of the stearoyl group from a secondary position, such as 3-O, to the more stable primary 6-O position. researchgate.net
This process is driven by thermodynamics. While the 6-O-ester may be the kinetic product (fastest to form), it is also often the thermodynamic product (the most stable isomer). libretexts.orgdalalinstitute.com If the reaction conditions (e.g., elevated temperature, presence of a basic or acidic catalyst) allow for the initial esterification to be reversible, an equilibrium will be established. libretexts.org The system will naturally favor the formation of the most thermodynamically stable compound, which is frequently the 6-O-ester due to reduced steric strain compared to esters at secondary positions. libretexts.org Acyl migration from the 2-O position to the 3-O position has also been observed, further highlighting the complexity of the product mixture that can arise. researchgate.net The final product distribution is therefore a result of the interplay between the kinetically favored initial reaction and the subsequent thermodynamically driven isomerization.
Challenges and Advancements in Synthesis Efficiency
The practical synthesis of this compound, especially on an industrial scale, is fraught with challenges that impact yield, purity, and cost. Research has focused on overcoming these hurdles through innovative chemical and process engineering strategies.
Reactant Incompatibility in Reaction Media
A fundamental challenge in sucrose ester synthesis is the mutual insolubility of the reactants. Sucrose is a highly polar, hydrophilic molecule, while stearic acid and its simple alkyl esters are nonpolar and lipophilic. Finding a single, effective solvent to dissolve both reactants is difficult. e3s-conferences.org
Traditional methods often use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can dissolve sucrose and are miscible with the fatty reactant. However, these solvents are often toxic, expensive, and difficult to remove completely from the final product, posing challenges for food and pharmaceutical applications. nih.gov
Advancements to address this include:
Solvent-free systems: One approach involves melting the fatty acid methyl ester and using a basic catalyst like potassium carbonate. Sucrose is then dissolved directly into the molten reactant, though its solubility is limited. researchgate.netekb.eg
Use of additives: The solubility of sucrose in molten fatty acid esters can be increased by adding a small amount of a surfactant, such as sodium stearate or a pre-existing sucrose ester mixture. researchgate.net
Alternative solvent systems: Research into "green" solvents like supercritical carbon dioxide and ionic liquids has shown promise. These media can improve the solubility of reactants and, in the case of supercritical CO₂, simplify product separation. nih.gov
Byproduct Formation and Suppression Strategies (e.g., Soap Formation)
The synthesis of this compound is rarely perfectly selective, leading to a variety of unwanted byproducts that reduce the yield and complicate purification. The primary byproducts include:
Other monoesters: Esterification at other reactive sites, like the 6'-OH or 1'-OH, results in isomeric monoesters. arxiv.org
Di- and polyesters: If the concentration of the acylating agent is too high or the reaction proceeds for too long, multiple hydroxyl groups on the sucrose molecule can be esterified. arxiv.org
Soap (saponification): In the widely used transesterification process, a basic catalyst (e.g., potassium carbonate, potassium hydroxide) is used. This base can hydrolyze the fatty acid methyl ester reactant, forming the corresponding carboxylate salt (soap). researchgate.netekb.eg This side reaction consumes the fatty reactant and complicates downstream processing.
Suppression strategies focus on careful control of reaction parameters:
Molar Ratio: Using a stoichiometric or slight excess of sucrose relative to the fatty acid ester favors the formation of monoesters over polyesters. sci-hub.se
Catalyst Management: Optimizing the type and concentration of the catalyst can minimize side reactions. For instance, milder bases or enzymatic catalysts can reduce the rate of saponification.
Glycosidic Bond Cleavage Mitigation
The glycosidic bond that links the glucose and fructose units in sucrose is susceptible to cleavage, particularly under harsh conditions. researchgate.net This hydrolysis breaks sucrose down into its constituent monosaccharides, which can then participate in other side reactions, leading to a complex and impure product mixture.
The primary causes of glycosidic bond cleavage are:
Acidic Conditions: Direct esterification of sucrose with stearic acid often requires a strong acid catalyst and heat, conditions under which the glycosidic bond is readily broken. researchgate.net
High Temperatures: Sucrose begins to decompose near its melting point (~186°C). ekb.eg Solvent-free synthesis methods that require high temperatures to melt reactants risk thermal degradation and cleavage of the sucrose molecule. ekb.eg
Mitigation strategies are centered on using milder reaction conditions:
Transesterification: Reacting sucrose with a fatty acid ester (like methyl stearate) instead of the free fatty acid allows the use of basic or enzymatic catalysts, avoiding the strongly acidic conditions that promote hydrolysis. researchgate.net
Enzymatic Synthesis: Lipase-catalyzed reactions can be carried out at moderate temperatures (e.g., 30-60°C), well below the decomposition temperature of sucrose, thereby preserving the glycosidic bond. e3s-conferences.orgnih.gov
Scalability of Synthetic Protocols
Translating a successful laboratory-scale synthesis into a viable, large-scale industrial process presents significant economic and engineering challenges. researchgate.net
Solvent Use and Recovery: Processes that rely on solvents like DMF are difficult to scale due to the high cost of the solvent, the energy required for its removal and recycling, and environmental and safety regulations. This has driven the development of solvent-free protocols. sci-hub.se
Downstream Purification: The separation of the desired this compound from unreacted sucrose, fatty acids, catalysts, soaps, and other ester byproducts is a major cost driver in industrial production. sci-hub.se Complex purification steps like solvent extraction and chromatography are often required.
Process Efficiency: The ideal industrial process would be a solvent-free, continuous reaction using stoichiometric amounts of reactants, yielding a product pure enough to require minimal downstream processing. sci-hub.se While this ideal has not been fully realized, advancements in catalysis and process control continue to improve the efficiency and reduce the environmental impact of large-scale sucrose ester production.
Table 2: Key Challenges in this compound Synthesis
| Challenge | Description | Mitigation Strategies | References |
|---|---|---|---|
| Reactant Incompatibility | Sucrose (polar) and stearic acid/ester (nonpolar) have poor mutual solubility. | Use of polar aprotic solvents (DMF, DMSO), solvent-free molten-phase reactions, "green" solvents (supercritical CO₂). | researchgate.nete3s-conferences.orgnih.govekb.eg |
| Byproduct Formation | Formation of isomers, di-/polyesters, and soap (from saponification) reduces yield and purity. | Control of reactant molar ratios, optimization of catalyst type and concentration, use of milder reaction conditions. | sci-hub.seresearchgate.netekb.egarxiv.org |
| Glycosidic Bond Cleavage | The bond linking glucose and fructose units breaks under high heat or acidic conditions. | Use of transesterification with basic/enzymatic catalysts, employing moderate reaction temperatures. | researchgate.netnih.govekb.eg |
| Scalability | Difficulty in translating lab protocols to cost-effective, high-volume industrial production. | Development of solvent-free processes, improving catalyst efficiency, minimizing downstream purification steps. | sci-hub.seresearchgate.net |
Advanced Characterization and Analytical Techniques for Sucrose, 6 Stearate
Chromatographic Separation and Quantification
Chromatographic techniques are fundamental for separating sucrose (B13894), 6-stearate from other components in a sample, such as unreacted sucrose, fatty acids, and other sucrose ester isomers and oligomers. The choice of chromatographic method depends on the specific analytical goal, whether it is for purification, quantification, or preliminary identification.
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful and widely used method for the separation and quantification of sucrose esters. researchgate.netresearchgate.nettandfonline.comjst.go.jp This technique is particularly advantageous because the ELSD is a universal detector that does not require the analyte to have a chromophore, making it suitable for analyzing compounds like sucrose esters which lack strong UV absorbance. jascoinc.com The detection principle is based on the light scattering of particles remaining after the evaporation of the volatile mobile phase. jascoinc.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating sucrose esters. nih.govfx361.com In this setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a gradient mixture of solvents such as methanol (B129727), water, and sometimes tetrahydrofuran. researchgate.netfx361.com Gradient elution, where the mobile phase composition is changed during the analysis, is often necessary to achieve a complete separation of the complex mixtures of sucrose esters, which can range from monoesters to polyesters. tandfonline.comfx361.com
For the analysis of sucrose, 6-stearate, HPLC-ELSD can effectively separate it from other sucrose stearate (B1226849) monoester isomers, as well as from di- and tri-stearates. researchgate.netresearchgate.net The separation is based on the different polarities of the compounds; monoesters will elute earlier than the more nonpolar diesters and higher esters. Researchers have developed methods that provide baseline separation of purified monoester isomers into multiple peaks. researchgate.netcapes.gov.br For instance, a binary gradient of methanol and water can be employed to separate monoesters and diesters with different acyl chain lengths (e.g., C16 and C18). researchgate.net The quantification of this compound can be achieved using an external standard method with a calibration curve. chinjmap.com The method has been shown to be accurate and reproducible, with good recovery rates. researchgate.net
Table 1: HPLC-ELSD Method Parameters for Sucrose Ester Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil C8 (250 mm×4.6 mm, 5 μm) fx361.com | Chromolith Fast Gradient reversed-phase (50–52 mm) nih.gov |
| Mobile Phase | Methanol-tetrahydrofuran (90:10 v/v) and water (gradient) fx361.com | Methanol and water (gradient) nih.gov |
| Flow Rate | 1.0 ml/min fx361.com | 0.3 mL/min nih.gov |
| Column Temp. | 40°C fx361.com | 30°C nih.gov |
| Detector | ELSD fx361.com | ELSD (Nebulizer: 55°C, N₂ gas pressure: 40 psi) nih.gov |
| Injection Vol. | 10 µL | 10 µL nih.gov |
Gas Chromatography (GC) is another valuable technique for the analysis of sucrose esters, although it typically requires derivatization of the analyte. nih.gov Sugars and their esters are generally non-volatile and can decompose at the high temperatures used in GC. thermofisher.com Therefore, they must be converted into more volatile derivatives before analysis. thermofisher.comrestek.com Common derivatization methods include silylation (e.g., using trimethylsilylating agents) and acetylation. restek.comresearchgate.net
For the analysis of this compound, GC can be used in a couple of ways. One approach involves the hydrolysis of the ester bond to release sucrose and stearic acid. The liberated sucrose can then be derivatized (e.g., by silylation after acidic hydrolysis to glucose and fructose) and quantified by GC-MS. researchgate.netnih.gov This method provides information about the total sucrose ester content. Alternatively, the intact sucrose monoester fraction can be acetylated and then analyzed by GC. researchgate.netoup.com This allows for the determination of the fatty acid composition of the monoesters.
GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) can be used for detection and identification. researchgate.netresearchgate.net GC-MS is particularly powerful as it provides structural information based on the fragmentation patterns of the derivatized compounds. nih.gov For instance, GC-MS has been used to confirm the identity of GC peaks corresponding to different fatty acid monoesters of sucrose. researchgate.netoup.com
Table 2: GC Derivatization Methods for Sugar Analysis
| Derivatization Method | Reagents | Key Feature |
| Silylation | Trimethylsilyl (TMS) reagents restek.com | Increases volatility by replacing active hydrogens with TMS groups. restek.com |
| Acetylation | Acetic anhydride (B1165640) spkx.net.cn | Increases volatility by converting hydroxyl groups to acetyl esters. spkx.net.cn |
| Oximation followed by Silylation/Acetylation | Ethylhydroxylaminehydrochloride (EtOx) followed by silylating or acetylating agents restek.com | Reduces the number of isomers formed during derivatization, simplifying the chromatogram. restek.com |
A significant challenge in the analysis of sucrose esters is the complex nature of the samples, which often contain a mixture of oligomers (mono-, di-, tri-esters, etc.) and positional isomers. researchgate.netfx361.com Sucrose has eight hydroxyl groups with varying reactivity, leading to the potential formation of multiple monoester isomers. researchgate.netcerealsgrains.org For instance, esterification can occur at the primary hydroxyl groups (C6, C1', C6') or the secondary hydroxyl groups.
Separating these isomers is difficult because they often have very similar physicochemical properties. nih.gov While HPLC can separate sucrose mono-, di-, and tri-esters from each other, achieving baseline separation of all positional isomers of a specific monoester like sucrose stearate is challenging. researchgate.netresearchgate.netcapes.gov.br Often, HPLC analysis of sucrose monoesters results in a few peaks, each potentially containing more than one isomer. researchgate.netresearchgate.net
The separation of these isomers is crucial as their position on the sucrose molecule can influence the properties of the sucrose ester. researchgate.net Researchers have explored various chromatographic conditions, including different mobile phase compositions and gradients, to improve the separation of sucrose ester isomers. researchgate.netfx361.comnih.gov Techniques like supercritical fluid chromatography (SFC) have also been investigated as a faster alternative to HPLC for separating sucrose esters. nih.gov Combining different analytical techniques, such as collecting fractions from HPLC and then analyzing them by other methods, can help in the identification of the individual isomers. researchgate.net
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound, including the position of the stearate group on the sucrose molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including sucrose esters. researchgate.netnih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
For this compound, ¹³C NMR is particularly useful for confirming the position of esterification. researchgate.net The chemical shift of a carbon atom changes when a neighboring hydroxyl group is esterified. By comparing the ¹³C NMR spectrum of this compound with that of unsubstituted sucrose, the downfield shift of the signal corresponding to the C6 carbon confirms that the stearate group is attached at this position. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further aid in the complete assignment of all proton and carbon signals and confirm the connectivity within the molecule. researchgate.netresearchgate.net
Mass Spectrometry (MS) is another essential technique for the characterization of this compound. researchgate.netchromatographyonline.com It provides information about the molecular weight of the compound and can also be used to deduce structural information through the analysis of fragmentation patterns.
When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), MS can provide the mass of the separated components. fx361.comnih.gov For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. In many cases, adducts with ions from the mobile phase or matrix, such as sodium adducts ([M+Na]⁺), are observed, especially in techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govnih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) involves the fragmentation of a selected ion to generate a fragmentation pattern that can be used for structural elucidation. nih.govresearchgate.net The fragmentation of the this compound molecular ion can reveal information about the fatty acid chain and the sucrose moiety, further confirming the structure. For example, the loss of the hexose (B10828440) unit can be observed in the MS/MS spectrum. nih.gov
Thermal and X-ray Diffraction Analysis
The thermal behavior and solid-state structure of this compound are critical parameters influencing its functionality in various applications. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Scattering (SAXS/WAXS) provide comprehensive insights into its thermal transitions, decomposition profile, and molecular arrangement.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. bibliotekanauki.pl It provides valuable information about the thermal transitions of materials, including glass transitions (Tg), melting points (Tm), and crystallization events (Tc). mdpi.com
For sucrose, which forms the hydrophilic head of the this compound molecule, DSC studies reveal important thermal characteristics. Amorphous sucrose, when heated, exhibits a glass transition (Tg) at approximately 68.44 °C. researchgate.net Studies on frozen aqueous solutions of sucrose have identified multiple "glass transition-like" thermal events. nih.gov The higher temperature transition is associated with the structural collapse of the material during processes like freeze-drying. nih.gov The glass transition temperature and melting temperature of sucrose solutions are dependent on the moisture content and the heating rate used during the analysis. mdpi.comrsc.org For instance, one study determined the maximum freeze concentration for sucrose to be 81.2% at a glass transition temperature (T'g) of -40 °C. rsc.org
When analyzing sucrose esters like sucrose stearate, DSC can be used to determine their melting points, which is crucial for applications where the surfactant is part of an oil phase. For example, the melting points of mixtures containing sucrose esters in medium-chain triglyceride (MCT) oil have been measured to understand their behavior at different temperatures. researchgate.net
Table 1: Thermal Transitions of Sucrose and Related Systems Measured by DSC
| Sample | Transition | Temperature (°C) | Notes |
|---|---|---|---|
| Amorphous Sucrose | Glass Transition (Tg) | 68.44 | Midpoint value from the second scan at a rate of 10 °C/min. researchgate.net |
| Frozen Sucrose Solution | Glass Transition (T'g) | -40 | At maximum freeze concentration (81.2%). rsc.org |
| Sucrose | Apparent Melting | Starts as low as 120 | Loss of crystalline structure due to decomposition. tainstruments.comtainstruments.com |
X-ray Scattering (SAXS/WAXS) for Molecular Packing and Polymorphism
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for investigating the structure of materials at different length scales. embl-hamburg.de WAXS provides information about the crystalline structure and polymorphism at the atomic level, while SAXS reveals larger-scale structures, such as the arrangement of molecules in micelles or liquid crystalline phases. embl-hamburg.deansto.gov.au
Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical aspect of materials science, affecting properties like stability and solubility. researchgate.net X-ray scattering techniques are instrumental in identifying and characterizing different polymorphic forms. mdpi.comresearchgate.net Time-resolved X-ray studies, often using synchrotron radiation, allow for the precise monitoring of structural changes and polymorphic transitions during processes like crystallization. researchgate.net
For surfactants like this compound, SAXS is particularly useful for studying their self-assembly in solution. These molecules can form various aggregate structures, such as micelles and liquid crystalline phases, depending on factors like concentration and temperature. researchgate.net SAXS can provide details on the size, shape, and arrangement of these aggregates. ansto.gov.au The technique is sensitive to the hierarchical crystallization behavior of lipids and can be used to characterize the stacking of crystalline nanoplatelets. ansto.gov.au
Surface Science and Interfacial Characterization
The performance of this compound as a surfactant is defined by its behavior at interfaces, such as the boundary between water and air or water and oil. Characterizing its surface and interfacial properties is essential for understanding its effectiveness as an emulsifier and foaming agent.
Surface tension is a measure of the cohesive energy present at the interface between a liquid and a gas, while interfacial tension refers to the same property between two immiscible liquids. surface-technology-germany.de Surfactants like this compound reduce these tensions by adsorbing at the interface. The extent of this reduction is a key indicator of surfactant efficiency.
The surface tension of aqueous solutions of sucrose esters is dependent on the degree of esterification, with higher mono-ester content generally leading to a greater reduction in surface tension. rahn-group.com For example, a sucrose stearate with a high mono-ester content (and thus a higher HLB value) can significantly lower the surface tension of water. rahn-group.com
Measurements are typically performed using tensiometers, employing methods like the du Noüy ring or Wilhelmy plate. surface-technology-germany.de For instance, the surface tension of a 0.1% solution of Sisterna SP70-C (a type of sucrose stearate) was measured to be 34.5 dyne/cm. rahn-group.com In non-aqueous systems, such as medium-chain triglyceride (MCT) oil, the addition of sucrose esters also reduces the surface tension. researchgate.netmdpi.com The effect can be temperature-dependent; in some cases, the surface tension of an oil/surfactant mixture increases with temperature. mdpi.com
Table 3: Surface and Interfacial Tension Data for Sucrose Esters
| Product | HLB Value | Surface Tension (dyne/cm)¹ | Interfacial Tension (dyne/cm)² |
|---|---|---|---|
| Sisterna SP70-C (Sucrose Stearate) | 15 | 34.5 | 25 |
| Sisterna SP50-C (Sucrose Stearate) | 11 | 36.7 | 35 |
| Sisterna SP30-C (Sucrose Distearate) | 6 | 46.8 | 46 |
¹ 0.1% solution in water. rahn-group.com ² Against an unspecified oil phase. rahn-group.com
Critical Micelle Concentration (CMC) Determination
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which micelles form spontaneously in the solution. numberanalytics.com Below the CMC, surfactant molecules primarily exist as monomers and arrange themselves at the interface. Above the CMC, the interface becomes saturated, and the excess monomers aggregate into micelles. numberanalytics.com The CMC is a fundamental property that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles.
The CMC of sucrose esters is influenced by the length of the fatty acid chain. For instance, the CMC of sucrose monostearate at 25°C has been reported to be 1.0 x 10⁻⁵ M. researchgate.net The determination of the CMC can be achieved through various methods, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy. numberanalytics.comumcs.pl A common method involves plotting surface tension as a function of surfactant concentration; the point at which the surface tension plateaus is the CMC. numberanalytics.com
The solubility of the surfactant can significantly impact CMC measurement. For poorly soluble sucrose stearates, the presence of a co-solvent like ethanol (B145695) can increase solubility and lead to a more accurate, and often lower, measured CMC value. ugent.be
Table 4: Reported CMC Values for Sucrose Esters
| Sucrose Ester | Temperature (°C) | CMC (M) | Method |
|---|---|---|---|
| Sucrose Monostearate | 25 | 1.0 x 10⁻⁵ | Not specified researchgate.net |
| Sucrose Monolaurate | 25 | 3.5 x 10⁻⁴ | Not specified researchgate.net |
Hydrophilic-Lipophilic Balance (HLB) Determination and Correlation with Composition
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for surfactants like this compound, as it indicates their affinity for water or oil, which in turn governs their application as emulsifiers. cnchemsino.com The HLB value determines whether a sucrose ester will favor the formation of a water-in-oil (W/O) or an oil-in-water (O/W) emulsion. wikipedia.orgmdpi.com Generally, low HLB values (3-6) are characteristic of W/O emulsifiers, while high HLB values (8-18) are typical for O/W emulsifiers. wikipedia.orgsisterna.com
For sucrose esters, the HLB is not typically determined by the classic Griffin method but is rather calculated based on the weight percentage of monoesters in the mixture. arxiv.org The commonly used formula is: HLB ≈ 20 × (% monoester content / 100). arxiv.org This approach, however, is an approximation and can result in a deviation of about one unit from the actual HLB value. arxiv.org It also means that the HLB scale for sucrose esters should be seen as an index that ranks them within their own family, rather than a direct comparison to other surfactant types like poly(ethylene oxide) (PEO) surfactants. wikipedia.orgassemblingsugars.fr
The composition of the sucrose ester blend is the primary determinant of its HLB value. This is influenced by two main factors: the degree of esterification and the length of the fatty acid chain.
Degree of Esterification: Commercial sucrose esters are mixtures of mono-, di-, tri-, and higher esters. assemblingsugars.fr A higher proportion of monoesters, which have more free hydroxyl groups on the sucrose molecule, results in a more hydrophilic character and a higher HLB value. arxiv.orgassemblingsugars.fr Conversely, an increased concentration of di- and higher esters leads to a more lipophilic (hydrophobic) surfactant with a lower HLB value. arxiv.org
Fatty Acid Chain Length: The lipophilicity of the surfactant also increases with the length of the fatty acid chain. assemblingsugars.fr Therefore, for a similar degree of esterification, a sucrose stearate (C18) is more lipophilic than a sucrose laurate (C12) or palmitate (C16). assemblingsugars.fr
Experimental methods to determine the HLB of sucrose esters, such as comparing emulsion stability or using the Phase Inversion Temperature (PIT) method, have suggested that the actual HLB values may be lower than those calculated by suppliers. wikipedia.org For instance, industrial blends of sucrose monoesters with long fatty chains (14 to 18 carbons), which are often listed with high HLB values, may experimentally behave as surfactants with an HLB around 10-11. wikipedia.org
Table 1: Correlation of Sucrose Ester Composition with HLB Values
| Sucrose Ester Type | Primary Composition Factor | Resulting Property | Typical HLB Range | Primary Emulsion Type |
|---|---|---|---|---|
| Sucrose Stearate (High Monoester Content) | High proportion of mono-substituted sucrose | More Hydrophilic | 10-16 wikipedia.orgsisterna.com | Oil-in-Water (O/W) wikipedia.org |
| Sucrose Stearate (Low Monoester Content) | High proportion of di- and tri-esters | More Lipophilic | 1-6 wikipedia.orgsisterna.com | Water-in-Oil (W/O) wikipedia.org |
| Sucrose Laurate (High Monoester Content) | Shorter fatty acid chain (C12) | More Hydrophilic than Stearate (C18) | ~11-12 (Experimental) wikipedia.org | Oil-in-Water (O/W) |
Rheological Characterization of Formulations
The rheological properties of formulations containing this compound are complex and highly dependent on concentration, temperature, and the composition of the system. Sucrose stearates, particularly those of intermediate lipophilicity like S-970, exhibit a notable ability to create highly viscous, semi-solid emulsions without the need for additional gelling agents. researchgate.netnih.govtandfonline.com
Formulations with sucrose stearate typically demonstrate non-Newtonian, shear-thinning (pseudoplastic) flow behavior. mdpi.comacs.orgsemanticscholar.org This means their apparent viscosity decreases as the applied shear rate increases. tandfonline.commdpi.com This shear-thinning property is attributed to the breakdown of the structured surfactant network under hydrodynamic stress. semanticscholar.org
The concentration of sucrose stearate is a key factor influencing the system's viscosity. tandfonline.comresearchgate.net As the concentration of sucrose stearate increases, both the steady-state viscosity and the viscoelastic functions of the formulation tend to increase. researchgate.net For example, in aqueous systems, a significant rise in viscosity is observed as the concentration moves from 2% to 10% (wt). researchgate.net At a concentration of just 5% w/w, sucrose stearate S-970 can form a hydrophilic network structure, leading to viscous macroemulsions. nih.gov
Temperature also has a profound effect on the rheological behavior of sucrose stearate formulations, indicating a thermosensitive nature. tandfonline.comnih.gov In some aqueous systems, the apparent viscosity has been observed to increase with temperature, reaching a peak value at a specific point (e.g., 48°C) before declining. jst.go.jp The presence of an oil phase in an emulsion can further promote the gelling potential of the sucrose ester, particularly when prepared at higher temperatures. researchgate.nettandfonline.com
From a viscoelastic perspective, sucrose stearate emulsions often exhibit properties similar to weak gels or viscoelastic solids. researchgate.netmdpi.com This is characterized by the storage modulus (G') being greater than the loss modulus (G''), which indicates a more solid-like, elastic behavior. mdpi.com This viscoelasticity increases with higher concentrations of the sucrose ester. tandfonline.com
Table 2: Summary of Rheological Findings for Sucrose Stearate Formulations
| System/Formulation | Key Finding | Rheological Behavior | Reference |
|---|---|---|---|
| Aqueous Sucrose Stearate Dispersions | Viscosity and viscoelasticity increase with sucrose ester concentration. | Shear-thinning | tandfonline.com |
| O/W Emulsions with 5% S-970 | Formation of a hydrophilic network leading to highly viscous, semi-solid macroemulsions. | Viscoelastic, semi-solid | nih.gov |
| Aqueous Sucrose Stearate (1-8 wt%) | Apparent viscosity increased with temperature, peaking at 48°C. | Thermosensitive | jst.go.jp |
| Water-in-Oil Emulsions | Storage modulus (G') is greater than loss modulus (G''), indicating viscoelastic solid-like properties. | Shear-thinning, yielding-pseudoplastic | mdpi.com |
| Palm Olein-Based Diacylglycerol with Sucrose Stearate | Addition of sucrose stearate significantly reduced apparent viscosity and consistency index. | Shear-thinning | semanticscholar.org |
Interfacial and Self Assembly Phenomena of Sucrose, 6 Stearate
Aggregation Behavior in Multiphase Systems
Micellar Formation and Structure
Sucrose (B13894), 6-stearate, a type of sucrose monoester, is known to form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (cmc). uchile.clresearchgate.net The cmc for sucrose monostearate at 25°C has been determined to be 1.0 x 10⁻⁵ M. researchgate.net The formation of these micelles is a spontaneous self-assembly process driven by the amphiphilic nature of the molecule, where the hydrophilic sucrose head group orients towards the aqueous phase and the hydrophobic stearate (B1226849) tail orients inwards, creating a hydrophobic core. uchile.clresearchgate.net
The structure and properties of these micelles are influenced by the length of the alkyl chain. uchile.cl For sucrose esters with shorter alkyl chains, the properties of the micelles are primarily dictated by the large sucrose head group. uchile.cl However, as the alkyl chain length increases, as in the case of stearate (an 18-carbon chain), a balance is achieved between the hydrophilic and hydrophobic portions, which in turn affects the micellar properties. uchile.cl Studies on a series of pure 6-O-sucrose esters have shown a clear linear relationship between the cmc and the number of methylene (B1212753) units in the alkyl chain. uchile.clresearchgate.net
The shape of the micelles can vary. For sucrose esters with shorter alkyl chains (C8 to C12), spherical or short rod-like micelles are typically formed at concentrations around the cmc. arxiv.org The aggregation number, which is the number of surfactant molecules in a single micelle, has been found to be dependent on the ester concentration for shorter chain compounds but independent for longer chain ones. uchile.cl The cross-sectional area of the sucrose head group at the micelle surface is constant for shorter esters but becomes dependent on the alkyl chain length for longer esters like stearate. uchile.cl
Table 1: Physicochemical Properties of Sucrose Ester Micelles
| Property | Observation | Influencing Factors |
| Critical Micelle Concentration (cmc) | Decreases with increasing alkyl chain length. A linear dependence is observed for 6-O-sucrose monoesters. uchile.clarxiv.org | Length of the hydrophobic alkyl chain. uchile.clarxiv.org |
| Micelle Shape | Can be spherical, cylindrical (rod-like), or lamellar. arxiv.orgugent.be Shorter chain esters (C8-C12) tend to form spherical or short rod-like micelles. arxiv.org | Critical packing parameter, which is influenced by the relative size of the hydrophilic head and hydrophobic tail. ugent.be |
| Aggregation Number | The number of molecules per micelle. For shorter chain esters, it depends on concentration; for longer chains, it is independent. uchile.cl | Alkyl chain length, surfactant concentration. uchile.cl |
| Cross-sectional Area | The area occupied by the sucrose head at the micelle surface. It is constant for shorter alkyl chains but dependent on the chain length for longer ones. uchile.cl | Alkyl chain length. uchile.cl |
Self-Assembly in Aqueous and Oily Solutions
The self-assembly of sucrose, 6-stearate is not limited to micelle formation in water. Depending on factors like concentration, temperature, and the presence of other components, it can form a variety of supramolecular structures. researchgate.net In aqueous solutions, hydrophilic sucrose esters can self-organize into different aggregate structures such as vesicles and lamellar phases. researchgate.networktribe.com For instance, a commercial sucrose stearate with an intermediate Hydrophile-Lipophile Balance (HLB) number of 7 was found to form multilamellar vesicles in aqueous solution at concentrations above its critical aggregation concentration. worktribe.com
In oily or non-aqueous solutions, the self-assembly is inverted. Sucrose stearate can form inverse globular micelles in an oil phase consisting of n-tetradecane and l-butanol. nih.gov The size of these inverse micelles was found to be around 6 nm and remained relatively constant over a wide range of surfactant concentrations (5% to 40%). nih.gov However, the aggregation number of these inverse micelles increased significantly with higher concentrations of sucrose stearate, as it replaced butanol molecules within the micellar structure. nih.gov The addition of an oil phase to water/surfactant systems can also influence the self-assembly, often reducing the temperature and surfactant concentration required for aggregate formation. cibtech.org The type of oil can also direct the transition between different self-assembly structures, such as from rod-shaped to spherical micelles or from rod-shaped to lamellar structures. cibtech.org
Molecular Interactions at Interfaces
Molecular Dynamics Simulations of Lipid Bilayer Interactions
Molecular dynamics (MD) simulations have provided significant insights into the interactions between sucrose molecules and lipid bilayers, which are fundamental to understanding the behavior of this compound at biological interfaces. acs.orgnih.govresearchgate.net These simulations show that disaccharides like sucrose can directly interact with the lipid headgroups at the bilayer interface. researchgate.net It is suggested that the glucopyranosyl ring of sucrose interacts directly with the phosphocholine (B91661) groups of lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). researchgate.net
One of the key findings from MD simulations is that sucrose molecules can form a significant number of hydrogen bonds with the head groups of the phospholipid membrane. acs.org This interaction is considered more effective than that of other disaccharides like trehalose, with sucrose forming over 10% more hydrogen bonds. acs.org This strong hydrogen bonding leads to the replacement of smaller water molecules at the bilayer interface. acs.org
The intercalation of sucrose molecules into the polar headgroup region of the lipid bilayer leads to several structural changes in the membrane. nih.gov The area per lipid increases, and consequently, the membrane becomes thinner. nih.govresearchgate.net This is accompanied by conformational changes in the lipid acyl chains. nih.gov Furthermore, the presence of sucrose at the interface dramatically increases the compressibility modulus of the membrane, indicating a higher degree of order and rigidity. nih.gov This is also reflected in a significant decrease in the lateral diffusion of the lipids, suggesting the formation of a more "glassy" state at the membrane interface. nih.gov
Adsorption and Interfacial Film Formation
This compound, being a surfactant, readily adsorbs at interfaces such as oil-water and air-water. The properties of the resulting interfacial film are crucial for its function as a stabilizer in multiphase systems. nih.gov The effectiveness of adsorption is influenced by the hydrophilic-lipophilic properties of the sucrose ester. arxiv.org
At the air-oil interface, it has been shown that the carbonyl groups of triglyceride molecules in the oil can form hydrogen bonds with the hydroxyl groups of the sucrose ester surfactant. researchgate.netacs.org These molecular complexes readily adsorb at the interface, facilitating foam formation. researchgate.netacs.org
In oil-in-water emulsions, sucrose stearate adsorbs at the oil-water interface, forming a protective film around the oil droplets. nih.gov The properties of this film, such as its tension and viscoelasticity, are critical for the stability of the emulsion. alcpo.org.ly The presence of other components, such as proteins or other emulsifiers, can lead to competitive adsorption at the interface. capes.gov.brresearchgate.net For example, in systems containing both sucrose stearate and β-lactoglobulin, the protein can affect the dilatational properties of the surfactant film even at low concentrations. capes.gov.br The formation of an insoluble monolayer of sucrose stearate in the presence of β-lactoglobulin can lead to a reduction in interfacial elasticity, possibly due to the disruption of the protein network by the hydrated sucrose headgroup. capes.gov.br
Emulsion and Foam Stabilization Mechanisms
This compound is widely utilized for its ability to stabilize both emulsions and foams. arxiv.orgnih.gov The stabilization mechanisms are multifaceted and depend on the specific system.
In emulsions , particularly oil-in-water (O/W) emulsions, sucrose stearate adsorbs at the oil-water interface, reducing the interfacial tension and creating a physical barrier that prevents droplet coalescence. nih.govmdpi.com The stability of these emulsions is highly dependent on the hydrophilic-lipophilic balance (HLB) of the sucrose ester. mdpi.comcsic.es Higher HLB sucrose esters are effective for O/W emulsions, while lower HLB esters are used for water-in-oil (W/O) emulsions. nih.govcsic.es The formation of a dense interfacial crystal layer by the synergistic action of sucrose esters and other components like beeswax can significantly enhance emulsion stability by preventing droplet aggregation. mdpi.com In some cases, the vesicles formed by sucrose stearate in the aqueous phase can also contribute to emulsion stability. worktribe.com
In foams , the stabilization mechanism involves the adsorption of this compound at the air-liquid interface. In aqueous foams, the formation of a dense adsorption layer on the bubble surface is a key factor. arxiv.org Exceptionally stable aqueous foams have been observed when a solid layer of sucrose ester forms on the bubble surfaces, which can reduce the surface tension of shrinking bubbles to near zero, thus inhibiting Ostwald ripening. arxiv.org
In non-aqueous systems, or oleofoams , the stabilization mechanism is different. At elevated temperatures, above the melting point of the sucrose ester, the surfactant molecules are surface-active and can stabilize air bubbles in the oil. researchgate.netmdpi.com The formation of hydrogen bonds between the surfactant and oil molecules facilitates the adsorption of molecular complexes at the air-oil interface. researchgate.netacs.org Upon cooling, the sucrose ester crystallizes at the interface, forming a rigid structure that encases the air bubbles, leading to long-term foam stability. researchgate.netacs.orgmdpi.com The efficiency of this process is influenced by the HLB value of the sucrose ester, with more hydrophilic esters, which require higher temperatures to solubilize, often leading to greater air encapsulation. mdpi.com
Droplet Size and Colloidal Stability
The droplet size of an emulsion is a key determinant of its colloidal stability, with smaller droplets generally leading to more stable systems. For this compound stabilized emulsions, the HLB value plays a significant role in determining the initial droplet size. Emulsifiers with higher HLB values, which are more hydrophilic, are better at reducing the interfacial tension between oil and water, resulting in the formation of smaller oil droplets in O/W emulsions. mdpi.com
Studies have shown a clear trend where an increase in the HLB value of sucrose stearates leads to a decrease in the diameter of the initial emulsion droplets. mdpi.com For example, emulsions stabilized with sucrose stearates ranging from S-170 (HLB 1) to S-1670 (HLB 16) showed a decrease in diameter from 0.674 µm to 0.374 µm. mdpi.com This reduction in droplet size contributes to increased emulsion stability by minimizing the effects of gravity and reducing the likelihood of droplet coalescence. mdpi.comresearchgate.net
In addition to smaller droplet size, a higher negative zeta potential also contributes to colloidal stability by increasing the electrostatic repulsion between droplets, which prevents flocculation. mdpi.com Research has demonstrated that as the HLB value of the sucrose stearate emulsifier increases, the zeta potential of the emulsion droplets becomes more negative. mdpi.com For instance, the zeta potential of emulsions stabilized by S-170 was -18.86 mV, while for S-1670 it was -66.93 mV. mdpi.com
The concentration of the sucrose ester also impacts droplet size and stability. Increasing the concentration of sucrose stearate/palmitate has been shown to lead to more stable O/W emulsions with smaller droplet sizes. researchgate.net
Table 2: Droplet Size and Zeta Potential of Sucrose Stearate Stabilized Emulsions
| Sucrose Stearate Grade | HLB Value | Initial Droplet Diameter (µm) | Zeta Potential (mV) |
|---|---|---|---|
| S-170 | 1 | 0.674 ± 0.023 | -18.86 ± 1.33 |
| S-270 | 2 | 0.623 ± 0.014 | --- |
| S-570 | 5 | 0.609 ± 0.005 | --- |
| S-1670 | 16 | 0.374 ± 0.034 | -66.93 ± 2.37 |
Data sourced from a study on 2% corn oil emulsions stabilized by different sucrose stearates. mdpi.com
Foaming Properties and Foam Stability
Sucrose esters, including this compound, are known for their ability to produce foam, a property of significant interest in various industries. ekb.eg The stability of these foams is influenced by several factors, including the structure of the surfactant and the composition of the aqueous phase.
Exceptionally stable foams, lasting for over 100 days, can be achieved using sucrose palmitate or stearate (specifically grades like P1670 or S1670). nih.gov This remarkable stability is attributed to the gelation of the aqueous phase and the formation of a solid adsorption layer at the air-water interface. nih.gov This solid layer can reduce the surface tension to zero upon compression, which in turn prevents water drainage and slows down Ostwald ripening, a key mechanism of foam collapse. nih.gov The presence of diesters in commercial sucrose ester blends can further enhance foam stability by creating a more compact adsorption layer. nih.gov
The chain length of the fatty acid in the sucrose ester also affects foaming properties. In one study, increasing the tail length from 12 to 18 carbon atoms resulted in an increase in the bubble size of the foam. arxiv.org The stability of foams can also be enhanced by cooling, which leads to the crystallization of the sucrose ester at the interface and in the bulk phase. researchgate.net
However, the foaming ability of sucrose stearate can be context-dependent. In milk systems, for example, sucrose stearate has been observed to decrease foamability. researchgate.net This highlights that the interaction of the sucrose ester with other components in a formulation is crucial to its performance.
Table 3: Factors Influencing Foam Stability with Sucrose Esters
| Factor | Observation | Mechanism | Reference |
|---|---|---|---|
| Surfactant Type | Sucrose palmitate or stearate (high HLB) can create foams stable for >100 days. | Gelation of the aqueous phase and formation of a solid adsorption layer. | nih.gov |
| Diester Content | Admixture of diesters enhances foam stability. | Further compacts the adsorption layer, reducing Ostwald ripening. | nih.gov |
| Fatty Acid Chain Length | Increasing chain length (C12 to C18) leads to larger bubble sizes. | --- | arxiv.org |
| Temperature | Cooling of foams can substantially increase stability. | Interfacial and bulk surfactant crystallization. | researchgate.net |
| System Composition | Sucrose stearate can decrease foamability in milk. | Interference with milk proteins in foam formation and stabilization. | researchgate.net |
Polymorphism and Phase Behavior
This compound, like other sucrose esters, exhibits complex polymorphic and phase behavior, including the formation of liquid crystalline phases and distinct crystalline packing arrangements. This behavior is influenced by factors such as temperature, concentration in water, and the presence of other components.
Liquid Crystalline Phases
Sucrose stearate can form lyotropic liquid crystals in aqueous systems. researchgate.netcibtech.org A partial phase diagram for a commercial sucrose stearate blend in water revealed the formation of a lamellar lyotropic mesophase. researchgate.net The transition from a lamellar gel to a lamellar liquid crystalline phase is a key characteristic of its melting behavior. researchgate.net At low surfactant concentrations, this phase transition can be observed through rheological experiments. researchgate.net
The formation of liquid crystalline phases is concentration-dependent. For one sucrose stearate/water system, a lamellar liquid-crystal dispersion in an isotropic micellar solution was observed between 15% and 35% (wt) of the surfactant. researchgate.net A fully developed lamellar liquid crystal was formed at 40% (wt) sucrose stearate. researchgate.net The presence of other surfactants can also influence this behavior; for instance, the addition of oleyl polyoxyethylene (20) surfactant (Brij98) can induce the formation of a liquid crystal phase at much lower concentrations and temperatures. cibtech.org Furthermore, the introduction of an oil phase, such as isopropyl myristate, can cause a transition from a hexagonal to a lamellar liquid crystal phase. cibtech.org
Some sucrose stearate mixtures with intermediate HLB values (around 9 to 11) have a notable gel-forming ability, which is linked to the formation of a network of unilamellar vesicles that can resemble a cubic gel phase. nih.govmdpi.com
Crystalline Packing of Mono- and Poly-Esters
The crystalline packing of sucrose esters is influenced by the degree of esterification. A study on a stearic-palmitic sucrose ester using small-angle X-ray scattering (SAXS) revealed different packing arrangements for the mono- and poly-esters. mdpi.comresearchgate.net Specifically, the mono-esters exhibited double chain-length packing, while the poly-esters showed single chain-length packing. mdpi.comresearchgate.net
Wide-angle X-ray scattering (WAXS) analysis of various sucrose esters has shown a hexagonal subcell for all studied types. researchgate.net The packing of sucrose esters can also be similar to the α and β' phases of triacylglycerols. uliege.be For instance, sucrose ester molecules have been reported to arrange in bilayers with a thickness of approximately 50 Å. uliege.be Higher HLB sucrose esters, which have a higher monoester content, may exhibit a lamellar packing, while low HLB esters are suggested to have a cubic structure. researchgate.net
Environmental Fate and Biodegradation Studies of Sucrose, 6 Stearate
Degradation Pathways and Mechanisms
The degradation of Sucrose (B13894), 6-stearate in the environment is primarily governed by hydrolytic and microbial processes. These mechanisms break down the compound into simpler, naturally occurring substances.
The stability of sucrose esters like Sucrose, 6-stearate is significantly influenced by pH. Hydrolysis of the ester bond can occur under both acidic and basic conditions, while the glycosidic bond of the sucrose moiety is susceptible to cleavage under acidic conditions.
Under acidic conditions (pH < 4), the glycosidic bond is preferentially hydrolyzed. The acid-catalyzed hydrolysis of sucrose follows first-order kinetics. For the hydrolysis of sucrose, an activation energy of 109.2 kJ/mol has been reported. nih.gov In contrast, under basic conditions (pH > 8), the ester bond is selectively hydrolyzed, a process known as saponification. nih.gov The rate of hydrolysis is dependent on factors such as pH, temperature, and the concentration of the sucrose ester.
Table 1: Summary of Hydrolytic Degradation Conditions for Sucrose Esters
| Condition | Primary Bond Cleavage | Influencing Factors | Outcome |
|---|---|---|---|
| Acidic (pH < 4) | Glycosidic bond | pH, Temperature, Concentration | Formation of glucose, fructose (B13574), and stearic acid |
| Neutral (pH 4-8) | Generally stable | - | Minimal degradation |
| Basic (pH > 8) | Ester bond (Saponification) | pH, Temperature, Concentration | Formation of sucrose and a salt of stearic acid |
This table provides a general overview of the hydrolytic degradation of sucrose esters based on available literature.
This compound is considered to be biodegradable. mdpi.com Microbial populations in various environmental compartments, such as soil and aquatic systems, can utilize the compound as a carbon source. The primary mechanism of microbial degradation is the enzymatic hydrolysis of the ester linkage, releasing sucrose and stearic acid. researchgate.net
These breakdown products are common natural substances that can be readily metabolized by a wide range of microorganisms. The sucrose is hydrolyzed into glucose and fructose, which then enter the glycolytic pathway. Stearic acid, a common fatty acid, is degraded through beta-oxidation. Ultimately, these processes lead to the mineralization of the compound into carbon dioxide and water under aerobic conditions. nih.gov
Studies on the biodegradation of sucrose polyesters (SPEs) in soil have shown that mineralization rates can vary depending on the specific ester and the type of soil. For instance, the mineralization of different SPEs ranged from approximately 7% to 52% over 400 days in various soil types. nih.gov Less saturated fatty acid esters tend to undergo more rapid and extensive mineralization. nih.gov While this data is for polyesters, it indicates that the biodegradability of sucrose esters is influenced by their chemical structure and the environmental conditions.
Table 2: Aerobic Biodegradation of Sucrose Polyesters in Different Soil Types
| Soil Type | Sucrose Octaoleate Mineralization (%) after 403 days |
|---|---|
| Speyer (German) | 6.9 |
| Borstel (German) | 18.4 |
| Madera (American) | 11.2 |
| Hollande (American) | 35.0 |
| Thermal (American) | 52.0 |
| Uvalde (American) | 45.0 |
| Speicherkoog (German) | 42.0 |
Data from a study on sucrose polyesters, indicating the variability of biodegradation in different soil environments. nih.gov
Biodegradation Kinetics and Product Analysis
The biodegradation of this compound is primarily an enzymatic process that cleaves the ester bond, breaking the molecule down into its constituent parts. The kinetics of this process and the resulting products are central to understanding its environmental fate.
Quantification of Degradation Products (e.g., Sucrose and Stearic Acid)
The primary biodegradation pathway for this compound involves the hydrolysis of the ester linkage, yielding sucrose and stearic acid as the principal degradation products. fao.org This breakdown is analogous to the initial steps of digestion in biological systems, where lipases and other enzymes catalyze the hydrolysis of sucrose esters. mdpi.com In simulated gastrointestinal tract models, the hydrolysis of sucrose stearate (B1226849) has been observed to release free fatty acids. mdpi.comnih.gov
The enzymatic nature of this degradation means that the reverse reaction, esterification, can also be catalyzed by enzymes like lipase (B570770) under conditions of low water content. semanticscholar.org Studies focusing on the enzymatic synthesis of sucrose esters from sucrose and fatty acids provide indirect evidence of the specific components that result from degradation. e3s-conferences.org
Quantitative analysis of this compound and its degradation products in various matrices is achievable through established analytical techniques. Gas chromatography with flame ionization detection (GC-FID) is a method developed for the determination of sucrose monoesters and diesters of palmitic and stearic acid in food products. nih.gov Such methods can be adapted to quantify the disappearance of the parent compound and the appearance of sucrose and stearic acid in environmental samples over time, which is essential for determining biodegradation kinetics. While these analytical methods exist, detailed kinetic studies quantifying the formation rates of sucrose and stearic acid from this compound in specific environmental compartments like soil or water are not extensively detailed in publicly available literature.
Factors Influencing Degradation Rate (e.g., Temperature, pH, Microbial Communities)
The rate at which this compound biodegrades in the environment is not constant; it is significantly influenced by a range of physicochemical and biological factors.
Temperature
Temperature plays a critical role in the metabolic activity of microorganisms and the kinetics of enzymatic reactions. Generally, an increase in temperature leads to a higher rate of biodegradation, up to an optimal point for the specific microbial community involved. bibliotekanauki.pl For instance, studies on the biodegradation of other organic materials show a significant increase in degradation rates as temperatures rise from 40°C to 50°C. bibliotekanauki.pl Research on related sucrose polyesters (SPEs) in soil environments was conducted under controlled temperatures of 20 ± 2°C, indicating a temperature range at which microbial degradation is expected to occur. nih.gov
pH
The pH of the surrounding medium is a critical factor that affects both the chemical stability of the ester and the activity of microbial enzymes. Sucrose esters are generally stable in a pH range of 4 to 8. wikipedia.org Outside of this range, chemical hydrolysis can contribute to degradation alongside biological processes. wikipedia.org
A key study on sucrose fatty acid monoesters revealed that pH dictates which part of the molecule is most susceptible to chemical hydrolysis. nih.govresearchgate.net
Under acidic conditions (pH < 4) , the glycosidic bond within the sucrose moiety is preferentially hydrolyzed.
Under basic conditions (pH > 8) , the ester bond is selectively hydrolyzed, releasing the fatty acid.
This differential stability has significant implications for the degradation pathway in different environments. The molecule demonstrates excellent long-term stability in the pH 5 to 7 range at room temperature. nih.govresearchgate.net
Table 1: Effect of pH on the Hydrolysis of Sucrose Fatty Acid Esters
| pH Condition | Primary Site of Hydrolysis | Resulting Products |
| Acidic (e.g., pH < 4) | Glycosidic bond | Fructose, Glucose, Stearic Acid |
| Neutral (pH 5-7) | High stability | Minimal chemical hydrolysis |
| Basic (e.g., pH > 8) | Ester bond | Sucrose, Salt of Stearic Acid |
Microbial Communities
The presence and composition of microbial communities are arguably the most important factors driving the biodegradation of this compound. As the degradation is primarily enzymatic, it depends on microorganisms that can produce extracellular enzymes capable of hydrolyzing the ester bond.
The significant role of microbial communities is highlighted in studies of sucrose polyesters in soil. The extent of mineralization varied dramatically depending on the type of soil, which reflects differences in the indigenous microbial populations. nih.gov For example, after more than 400 days of incubation, the mineralization of sucrose octaoleate ranged from as low as 6.9% in one soil type to as high as 52% in another. nih.gov This demonstrates that the specific consortium of bacteria and fungi present in an environment is a key determinant of the degradation rate. nih.gov Microbial consortia are often more effective at degrading complex compounds than individual strains because different species can perform different steps in the degradation pathway. mdpi.comfrontiersin.org
Table 2: Mineralization of Sucrose Octaoleate in Various Soils After ~400 Days
| Soil Type | % Mineralization |
| Speyer (German) | 6.9% - 18.4% |
| Borstel (German) | 6.9% - 18.4% |
| Madera (American) | 6.9% - 18.4% |
| Hollande (American) | 35% - 52% |
| Thermal (American) | 35% - 52% |
| Uvalde (American) | 35% - 52% |
| Speicherkoog (German) | 35% - 52% |
Data adapted from a study on sucrose polyesters, a related class of compounds. nih.gov
Emerging Research Directions and Future Perspectives for Sucrose, 6 Stearate
Development of Novel and Green Synthesis Routes
The conventional chemical synthesis of sucrose (B13894) esters often involves high temperatures and the use of organic solvents, leading to challenges in selectivity and environmental concerns. sci-hub.seekb.eg Consequently, a major thrust of current research is the development of greener and more efficient synthetic methodologies.
Enzymatic synthesis, employing lipases as biocatalysts, is a prominent alternative. researchgate.netfrontiersin.org This approach offers high regioselectivity, allowing for targeted esterification at the 6-hydroxyl group of sucrose, and proceeds under milder reaction conditions, reducing energy consumption and by-product formation. researchgate.netnih.gov Researchers are actively exploring various lipases, such as those from Candida antarctica and Thermomyces lanuginosus, to optimize the synthesis of specific sucrose esters. researchgate.netresearchgate.net
Solvent-free synthesis is another critical area of investigation. ekb.egassemblingsugars.fr These methods aim to eliminate the need for organic solvents by reacting solid sucrose with a fatty acid derivative in a molten state. assemblingsugars.fr A key innovation in this area is the use of a divalent metal fatty acid alkanoate, such as magnesium stearate (B1226849), which forms a homogeneous and melted paste with sucrose and the fatty acid ester, facilitating the reaction. assemblingsugars.fr This solvent-free approach not only presents a more environmentally friendly option but also has the potential to be more cost-effective. ekb.egaiche.org Research is ongoing to optimize reaction conditions, including temperature, reactant ratios, and catalyst concentrations, to maximize yield and purity. ekb.egaiche.org
A comparative look at different synthesis strategies highlights the move towards more sustainable practices:
| Synthesis Method | Key Features | Advantages | Challenges |
| Traditional Chemical Synthesis | High temperatures, organic solvents, base catalysts. sci-hub.seekb.eg | Established industrial process. | Low selectivity, high energy consumption, environmental concerns. sci-hub.se |
| Enzymatic Synthesis | Lipase (B570770) catalysts, milder conditions. researchgate.netfrontiersin.org | High regioselectivity, reduced by-products, lower energy use. researchgate.netnih.gov | Enzyme cost and stability, potential for methanol (B129727) inhibition. frontiersin.org |
| Solvent-Free Synthesis | Reaction in a molten state without organic solvents. ekb.egassemblingsugars.fr | Environmentally friendly, potentially lower cost. ekb.egaiche.org | Requires careful control of reaction conditions to avoid degradation. ekb.eg |
Advanced Analytical Methodologies for Complex Mixtures
The synthesis of sucrose esters typically results in complex mixtures containing mono-, di-, and polyesters, as well as unreacted starting materials. nih.govresearchgate.net The accurate characterization of these mixtures is crucial for understanding their properties and ensuring their quality for various applications. Consequently, the development of advanced analytical techniques is a key research focus.
High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of sucrose esters. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) coupled with detectors like refractive index (RID), evaporative light scattering (ELSD), or charged aerosol (CAD) is common. nih.govresearchgate.net Recent advancements include the use of tandem mass spectrometry (MS/MS) with HPLC, which provides detailed structural information and allows for the identification of individual isomers. nih.gov
Supercritical fluid chromatography (SFC) has emerged as a high-throughput alternative to HPLC for the analysis of sucrose esters. nih.gov SFC coupled with MS offers rapid and efficient separation with reduced solvent consumption. nih.gov Gas chromatography (GC) is also employed, typically after a derivatization step like silylation, to analyze the fatty acid composition of the esters. nih.govresearchgate.net
The table below summarizes some of the key analytical techniques used for Sucrose, 6-stearate and related esters:
| Analytical Technique | Principle | Information Obtained |
| HPLC-RID/ELSD/CAD | Separation based on polarity, detection based on refractive index, light scattering, or charge. nih.govresearchgate.net | Quantitative analysis of mono-, di-, and polyesters. researchgate.net |
| HPLC-MS/MS | Separation by HPLC followed by mass analysis of parent and fragment ions. nih.gov | Structural elucidation and identification of isomers. nih.gov |
| SFC-MS | Separation using a supercritical fluid as the mobile phase, coupled with mass spectrometry. nih.gov | High-throughput analysis of complex mixtures. nih.gov |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometry. researchgate.net | Determination of fatty acid composition. researchgate.net |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase. researchgate.netjst.go.jp | Qualitative separation of mono-, di-, and triesters. jst.go.jp |
Fundamental Understanding of Interfacial Dynamics in Complex Systems
This compound, as a surfactant, functions by adsorbing at interfaces (e.g., oil-water or air-water) and reducing interfacial tension. mdpi.com A deeper understanding of its behavior at these interfaces is critical for optimizing its performance in emulsions, foams, and other colloidal systems. arxiv.orgresearchgate.net
Current research is exploring the relationship between the molecular structure of sucrose esters, such as the degree of esterification and the length of the fatty acid chain, and their interfacial properties. mdpi.comnih.gov For instance, the hydrophilic-lipophilic balance (HLB) value, which is determined by the ratio of the hydrophilic sucrose head to the lipophilic stearate tail, significantly influences the stability of emulsions. mdpi.comnih.gov Studies have shown that sucrose esters with higher HLB values generally lead to smaller droplet sizes and more stable oil-in-water emulsions. nih.gov
The dynamics of sucrose stearate at interfaces are also being investigated in more complex systems, such as in the presence of other molecules like proteins or bile salts, which is particularly relevant for food and pharmaceutical applications. nih.gov Research has shown that the displacement of sucrose esters from the oil-water interface by bile salts can affect lipid digestion. nih.gov Furthermore, the interaction of sucrose stearate with other components can influence the physical properties and stability of the final product. mdpi.com For example, in water-free foams (oleofoams), the crystallization of sucrose stearate at the air-oil interface plays a crucial role in foam stability. mdpi.com
Sustainable Production and Environmental Impact Mitigation
The drive for sustainability extends beyond green synthesis to encompass the entire lifecycle of this compound, from raw material sourcing to its ultimate fate in the environment. sisterna.com A key aspect of this is the use of sustainably sourced raw materials, such as sucrose from beet or cane and fatty acids from certified sustainable palm oil. sisterna.com
The biodegradability of sucrose esters is a significant environmental advantage over many petrochemical-based surfactants. ontosight.aiusda.gov Research indicates that sucrose esters biodegrade rapidly in both aerobic and anaerobic conditions, minimizing their persistence in the environment. usda.gov The U.S. Environmental Protection Agency (EPA) has concluded that the use of sucrose esters as biopesticides poses minimal risk to the environment due to their rapid biodegradation and low toxicity to non-target organisms. usda.gov
Efforts to mitigate the environmental impact of production processes are also underway. This includes measures such as water recycling and waste reduction at manufacturing facilities. sisterna.com Life cycle assessments are being conducted to quantify the environmental footprint of sucrose ester production, providing a basis for identifying areas for improvement and promoting transparency. sisterna.com
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing sucrose, 6-stearate?
- Synthesis : Sucrose esters are typically synthesized via transesterification using fatty acid methyl esters (e.g., stearic acid derivatives) in the presence of alkaline catalysts (e.g., K₂CO₃) or enzymatic catalysts (e.g., lipases). Solvent-free conditions at elevated temperatures (80–120°C) are common to enhance reaction efficiency .
- Purification : Countercurrent chromatography (CCC) with biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) effectively separates esters based on hydrophobicity. Derivatives with shorter fatty acid chains elute earlier due to higher hydrophilicity .
- Characterization : Use NMR (¹H/¹³C) to confirm esterification at the 6-OH position of sucrose. HPLC-MS or GC-MS validates purity and molecular weight. Melting points (e.g., 122–124°C for ascorbyl stearate analogs) and solubility profiles (e.g., limited solubility in polar solvents) provide additional physicochemical data .
Q. How do the physicochemical properties of this compound influence its experimental applications?
- Lipophilicity : The stearate group enhances lipid solubility, making it suitable for lipid-based drug delivery systems or hydrophobic matrix formulations. Solubility in DMSO or methanol is limited, requiring sonication for dissolution .
- Stability : Hydrolysis under acidic or enzymatic conditions (e.g., esterases) can regenerate free sucrose and stearic acid. Stability studies should monitor pH, temperature, and enzymatic activity to optimize storage conditions .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound in cellular models?
- Cytotoxicity : Analogous ascorbyl stearate derivatives induce apoptosis via mitochondrial pathways and cell cycle arrest (G0/G1 phase). Mechanisms include reactive oxygen species (ROS) generation and inhibition of pro-survival signaling (e.g., Akt/mTOR) .
- Experimental Design : Use in vitro models (e.g., murine leukemia cells, human gliomas) with dose-response assays (IC₅₀ values). Validate specificity via knockout/knockdown models of target genes (e.g., Bcl-2, caspase-3) .
Q. How can researchers resolve contradictions in reported bioactivity data for sucrose esters?
- Data Validation : Replicate studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity). Compare results across multiple cell lines and control for batch-to-batch variability in ester purity .
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, NIST) to identify trends. For example, ascorbyl 6-stearate shows higher potency in leukemia models than renal carcinomas, suggesting tissue-specific effects .
Q. What advanced analytical techniques are critical for quantifying this compound in complex matrices?
- Chromatography : High-performance CCC or reverse-phase HPLC with evaporative light scattering detection (ELSD) improves resolution of sucrose esters from co-eluting lipids .
- Spectroscopy : FTIR confirms ester carbonyl (C=O) stretching at ~1740 cm⁻¹. High-resolution mass spectrometry (HRMS) differentiates isotopic patterns from contaminants .
Methodological Recommendations
- Reproducibility : Document reaction conditions (catalyst type, solvent ratios) and purification steps in detail, adhering to guidelines from the Beilstein Journal of Organic Chemistry .
- Data Reporting : Use SI units, significant figures, and error margins (e.g., ±SD) in tables. Reference NIST standards for spectroscopic validation .
- Ethical Compliance : For biological studies, follow institutional protocols for cell line authentication and cytotoxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
